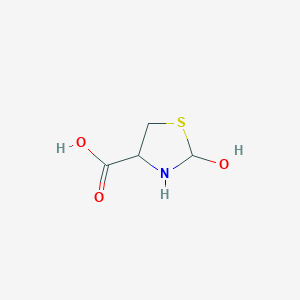
2-Hydroxy-1,3-thiazolidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound featuring a five-membered ring structure containing sulfur and nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of L-cysteine with carbonyl compounds. This reaction proceeds under mild conditions and can be catalyzed by acids or bases. For instance, L-cysteine reacts with aldehydes to form thiazolidine derivatives, which can be further converted to the desired product .
Industrial Production Methods: Industrial production methods for this compound often employ green chemistry principles to enhance yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are utilized to optimize the synthesis process .
化学反应分析
Types of Reactions: 2-Hydroxy-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products: The major products formed from these reactions include various substituted thiazolidine derivatives, which can exhibit enhanced biological activities .
科学研究应用
2-Hydroxy-1,3-thiazolidine-4-carboxylic acid has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-Hydroxy-1,3-thiazolidine-4-carboxylic acid involves its interaction with biological molecules through its sulfur and nitrogen atoms. These interactions can lead to the inhibition of enzymes, modification of proteins, and disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
相似化合物的比较
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Thiazolidine-2-thione-4-carboxylic acid: Used as a catalyst in organic synthesis.
2-Methylthiazolidine-4-carboxylic acid: A condensation product with similar structural features.
Uniqueness: 2-Hydroxy-1,3-thiazolidine-4-carboxylic acid is unique due to its hydroxyl group, which enhances its solubility and reactivity compared to other thiazolidine derivatives.
属性
CAS 编号 |
92447-51-3 |
|---|---|
分子式 |
C4H7NO3S |
分子量 |
149.17 g/mol |
IUPAC 名称 |
2-hydroxy-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C4H7NO3S/c6-3(7)2-1-9-4(8)5-2/h2,4-5,8H,1H2,(H,6,7) |
InChI 键 |
GUCJVHQUNOVDLJ-UHFFFAOYSA-N |
规范 SMILES |
C1C(NC(S1)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















